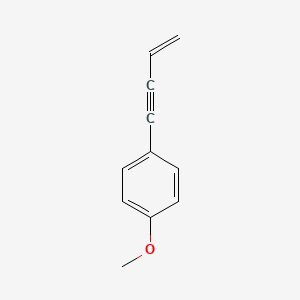

1-(But-3-en-1-yn-1-yl)-4-methoxybenzene

Descripción

BenchChem offers high-quality 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

55088-86-3 |

|---|---|

Fórmula molecular |

C11H10O |

Peso molecular |

158.20 g/mol |

Nombre IUPAC |

1-but-3-en-1-ynyl-4-methoxybenzene |

InChI |

InChI=1S/C11H10O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1H2,2H3 |

Clave InChI |

AMGWFADEWUSPBV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C#CC=C |

Origen del producto |

United States |

The Molecular Architecture and Reactivity of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene: A Technical Guide

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Significance

1-(But-3-en-1-yn-1-yl)-4-methoxybenzene (CAS#: 55088-86-3)[1] is a highly versatile conjugated aryl enyne. Structurally, it features a terminal alkene conjugated through an alkyne spacer to an electron-rich anisole ring. This specific "push-pull" electronic architecture—driven by the strong electron-donating resonance (+R) effect of the para-methoxy group—polarizes the enyne system. This polarization elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule an exceptional substrate for transition-metal-catalyzed cycloadditions, cross-couplings, and the synthesis of complex polycyclic frameworks.

Physicochemical Properties

To facilitate experimental design, the core quantitative data for this compound is summarized below:

| Property | Value / Description |

| IUPAC Name | 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene |

| CAS Registry Number | 55088-86-3 |

| Molecular Formula | C₁₁H₁₀O |

| Molar Mass | 158.20 g/mol |

| Structural Class | Conjugated Aryl Enyne |

| Electronic Profile | Electron-rich (Donor-π-Acceptor characteristics) |

| Reactivity Profile | Highly susceptible to[2+2+1] and [4+2] cycloadditions |

Synthetic Methodology: The Sonogashira Pathway

The gold standard for synthesizing conjugated aryl enynes is the palladium/copper-cocatalyzed Sonogashira cross-coupling[2].

Causality in Experimental Design

The electron-donating nature of the para-methoxy group increases the electron density on the aryl iodide (4-iodoanisole). While this stabilizes the molecule, it slightly raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C–I bond compared to electron-deficient arenes. Consequently, a robust bidentate or phosphine-rich catalyst system (e.g., PdCl₂(PPh₃)₂) is required to drive the catalytic cycle efficiently.

Step-by-Step Protocol: Synthesis of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene

Objective: High-yield cross-coupling of 4-iodoanisole and vinylacetylene.

-

Degassing & Catalyst Loading: To an oven-dried Schlenk flask, add 4-iodoanisole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv). Purge the vessel with Argon for 15 minutes.

-

Causality: Pd(0) intermediates are highly sensitive to oxygen, which can prematurely oxidize the catalyst and trigger unwanted Glaser homocoupling of the alkyne.

-

-

Solvent Introduction: Inject anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (1:1 ratio).

-

Causality: Et₃N acts dual-purpose as both the base to deprotonate the terminal alkyne and the solvent medium to drive the formation of the critical copper acetylide intermediate.

-

-

Alkyne Addition: Cool the reaction mixture to 0 °C. Slowly introduce vinylacetylene (1.2 equiv, typically handled as a solution in THF).

-

Causality: Vinylacetylene is highly volatile (bp ~5 °C). Low-temperature addition prevents the loss of the gaseous reactant and controls the initial exothermic transmetalation step.

-

-

Reaction Execution: Warm the mixture to room temperature and stir for 12 hours under Argon.

-

Workup: Quench with saturated aqueous NH₄Cl to neutralize the amine, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Isolate the product via flash column chromatography (silica gel, 95:5 Hexanes:EtOAc).

Self-Validating Quality Control

This protocol is a self-validating system. Reaction progress is confirmed via Thin Layer Chromatography (TLC) by the complete disappearance of the 4-iodoanisole spot and the emergence of a highly UV-active, less polar spot. Spectroscopic validation is achieved via FT-IR: the successful coupling is marked by the complete disappearance of the terminal alkyne C–H stretch (~3300 cm⁻¹) and the appearance of an internal alkyne stretch (~2200 cm⁻¹).

Advanced Reactivity & Applications

Regioselective Benzannulation

Conjugated enynes are powerful building blocks for generating functionalized biaryls. Puenner and Hilt demonstrated that the regioselectivity of cobalt-catalyzed benzannulations of conjugated enynes is highly solvent-dependent.

-

Mechanism: By reacting 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene with an internal alkyne in the presence of a Co(I) species (generated in situ from Co(dppp)Br₂ and zinc powder), a new aromatic ring is formed.

-

Causality: The coordination environment of the cobalt intermediate is dictated by the solvent (e.g., dichloromethane vs. tetrahydrofuran). This solvent coordination alters the steric bulk at the metal center, directly controlling the regiochemical outcome of the annulation.

-

Validation: This workflow is validated via UV-Vis spectroscopy. The extended biaryl chromophore generated post-annulation causes a significant, easily quantifiable bathochromic (red) shift compared to the starting enyne.

Pauson-Khand Cycloaddition

Aryl enynes are classic precursors for the Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition[3]. Treatment of the enyne with dicobalt octacarbonyl (Co₂(CO)₈) under a carbon monoxide atmosphere yields complex cyclopentenone architectures. The para-methoxy group enhances the stability of the intermediate cobalt-alkyne complex, directing the regioselectivity of the alkene insertion and making it a critical methodology for terpene and natural product synthesis[3].

Reaction Workflow Visualization

The following diagram maps the synthetic origin and the diverse cycloaddition pathways of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene.

Fig 1: Synthetic pathways and cycloaddition reactivity of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene.

References

-

1-but-3-en-1-ynyl-4-methoxybenzene | CAS#:55088-86-3 Source: Chemsrc URL:1

-

Synthesis of aryl- and vinylacetylene derivatives by copper-catalyzed reaction of aryl and vinyl iodides with terminal alkynes Source: Journal of Organic Chemistry (via ResearchGate) URL:2

-

Regioselective solvent-dependent benzannulation of conjugated enynes Source: Chemical Communications (via J-GLOBAL) URL:

-

A Pauson-Khand Approach to the Hamigerans Source: Organic Letters (via PubMed) URL:3

Sources

Electronic properties of conjugated enynes with methoxy substituents

Executive Summary: The Donor-Acceptor Advantage

Conjugated enynes (1,3-enynes) represent a privileged structural motif in both organic optoelectronics and medicinal chemistry. Their rigid

Unlike simple alkyl chains, the methoxy group acts as a "electronic valve." While inductively electron-withdrawing (-I), its dominant resonance electron-donating effect (+M) significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). In "push-pull" D-

Electronic Architecture & Theory

The Resonance vs. Induction Conflict

The electronic character of a methoxy-substituted enyne is defined by the competition between induction and resonance.

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the

-bond framework, theoretically deactivating the system. -

Mesomeric Effect (+M): The lone pair on the oxygen atom overlaps with the adjacent

-system (alkene or arene), donating electron density.

In conjugated enynes, the +M effect dominates , particularly when the methoxy group is para- to the enyne linker or directly attached to the alkene terminus. This donation increases the electron density of the

HOMO-LUMO Engineering

The introduction of -OCH

-

HOMO Destabilization: The donor orbital mixes with the

-system's HOMO, raising its energy level. -

LUMO Impact: The LUMO energy remains relatively static or is slightly raised, but the net effect is a narrowing of the bandgap (

) .

Implication: This narrowed gap correlates directly with a bathochromic (red) shift in UV-Vis absorption and increased nonlinear optical response (NLO), specifically second harmonic generation (SHG).

Visualizing the Electronic Flow

The following diagram illustrates the "Push-Pull" electronic delocalization pathway in a methoxy-substituted enyne system.

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in methoxy-substituted enynes, leading to bandgap compression.

Synthetic Methodology: The Sonogashira Protocol[1][2]

The most robust method for constructing methoxy-substituted enynes is the Pd-catalyzed Sonogashira cross-coupling . This reaction couples a vinyl halide (or triflate) with a terminal alkyne.[1][2]

Mechanistic Causality

Success depends on the catalytic cycle turnover. Oxygen is the enemy here; it promotes the homocoupling of alkynes (Glaser coupling), creating diynes instead of the desired enyne.

-

Pd(0) Source: We use Pd(PPh

) -

Copper(I) Co-catalysis: CuI activates the terminal alkyne by forming a Copper-acetylide, which is more nucleophilic than the neutral alkyne, accelerating the transmetallation step.

Catalytic Cycle Visualization

Figure 2: The Sonogashira catalytic cycle. Note that Transmetallation is the rate-determining step often influenced by the steric bulk of the methoxy-substituted aryl halide.

Experimental Protocols

Protocol A: Synthesis of (E)-1-(4-Methoxyphenyl)-but-1-en-3-yne

Objective: Synthesize a conjugated enyne from 4-methoxyiodobenzene and trimethylsilylacetylene (TMSA), followed by deprotection.

Reagents:

-

4-Methoxyiodobenzene (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Pd(PPh

) -

CuI (1 mol%)[3]

-

Triethylamine (Et

N) / THF (1:1 v/v)

Step-by-Step Workflow:

-

Degassing (Critical): Charge an oven-dried Schlenk flask with Et

N and THF. Sparge with Argon for 20 minutes. Reason: Removal of O -

Catalyst Loading: Add Pd(PPh

) -

Substrate Addition: Add 4-methoxyiodobenzene followed by dropwise addition of TMSA.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The methoxy group activates the aryl ring, typically accelerating oxidative addition compared to nitro-variants.

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.[4]

-

Deprotection: Dissolve intermediate in MeOH, add K

CO

Protocol B: UV-Vis Characterization

Objective: Quantify the bathochromic shift induced by the methoxy group.

-

Solvent Selection: Prepare

M solutions in Spectroscopic Grade Dichloromethane (DCM). Note: Avoid protic solvents if studying intramolecular charge transfer (ICT) to prevent hydrogen bonding interference. -

Baseline Correction: Run a blank scan with pure DCM.

-

Measurement: Scan from 250 nm to 600 nm.

-

Analysis: Identify

.[4][5][6] Compare the methoxy-enyne against a phenyl-enyne standard. Expect a shift of +15 to +30 nm due to the auxochromic effect.

Data Presentation: Substituent Effects

The table below summarizes the theoretical and experimental trends observed when modifying the enyne scaffold with methoxy groups compared to electron-withdrawing groups.

| Property | Unsubstituted Enyne | 4-Methoxy Enyne (Donor) | 4-Nitro Enyne (Acceptor) | Mechanistic Driver |

| Electronic Nature | Neutral | Electron Rich ( | Electron Poor ( | Resonance (+M) vs Induction (-I) |

| ~280 nm | ~305–320 nm | ~330–350 nm | HOMO-LUMO Gap Compression | |

| Dipole Moment (D) | Low (< 1.0) | Moderate (~2.5 D) | High (> 4.0 D) | Charge separation |

| Reactivity | Standard | Nucleophilic (High Diels-Alder reactivity) | Electrophilic | FMO Coefficients |

| NLO Response ( | Negligible | Moderate | High (if paired with donor) | Hyperpolarizability |

Applications in Research & Drug Development[8]

Medicinal Chemistry (Pharmacophores)

Conjugated enynes are not just intermediates; they are bioactive motifs.

-

Metabolic Stability: The triple bond in enynes is more resistant to cytochrome P450 oxidation than the corresponding diene.

-

Enediyne Antibiotics: Methoxy-substituted enynes serve as precursors to Bergman cyclization substrates (enediynes). The methoxy group modulates the temperature of cyclization (activation energy) via electronic stabilization of the transition state.

-

Target Binding: The rigidity of the enyne spacer allows for precise positioning of the methoxy H-bond acceptor within a protein binding pocket.

Optoelectronics (NLO Materials)

Methoxy-enynes are ideal candidates for Second Harmonic Generation (SHG) materials.

-

Design Strategy: Create a "Push-Pull" molecule by placing a Methoxy group (Donor) at one end of the enyne and a Nitro/Cyano group (Acceptor) at the other.

-

Result: This maximizes the first molecular hyperpolarizability (

), allowing the material to double the frequency of incident laser light (e.g., converting 1064 nm IR to 532 nm Green).

References

-

Chinchilla, R., & Nájera, C. (2007).[7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews. Link

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[7] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters. Link

-

Mostaghni, F., et al. (2022).[8] Linear and nonlinear optical properties of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene. International Journal of Materials Research.[8] Link

-

Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[9][10] Science. Link

-

Albéniz, A. C., & Espinet, P. (2006). Palladium-Catalyzed Coupling of Alkynes with Alkenes (The Sonogashira Reaction).[1][11] Current Organic Chemistry. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 3. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 6. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]

- 10. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity Profile of p-Methoxyphenyl Substituted Enynes

Abstract: Enynes are powerful and versatile building blocks in modern organic synthesis, capable of undergoing a diverse array of transformations to construct complex molecular architectures. The strategic placement of a p-methoxyphenyl (PMP) group on the enyne scaffold profoundly influences its electronic properties and, consequently, its reactivity profile. This guide provides an in-depth technical analysis of the synthesis and reactivity of PMP-substituted enynes for researchers, scientists, and drug development professionals. We will explore the fundamental electronic effects of the PMP group, its role in directing the outcomes of key transformations such as gold-catalyzed cycloisomerizations, enyne metathesis, and cycloaddition reactions, and provide field-proven experimental protocols for their execution.

Part 1: The Electronic Influence of the p-Methoxyphenyl Substituent

The reactivity of an enyne is fundamentally governed by the electron density of its alkene and alkyne moieties. The p-methoxyphenyl group is a potent modulator of this reactivity due to its dual electronic effects: a strong, resonance-based electron-donating effect (+M) and a weaker, inductive electron-withdrawing effect (-I). The mesomeric effect, which donates electron density from the oxygen lone pairs into the aromatic ring and, by extension, the conjugated enyne system, is dominant.

This net electron-donating character has several critical consequences:

-

Increased Nucleophilicity: The PMP group enriches the π-system of the enyne, particularly the alkyne, making it more susceptible to attack by electrophilic reagents and catalysts.

-

Stabilization of Cationic Intermediates: The paramount influence of the PMP group is its ability to stabilize adjacent positive charges through resonance. In many transition metal-catalyzed reactions, particularly those involving gold(I), cyclization events proceed through intermediates with significant carbocationic character (e.g., vinyl cations or cyclopropyl gold carbenes with cationic nature).[1] The PMP group's ability to delocalize this positive charge significantly lowers the activation energy for such pathways, often accelerating the reaction rate and dictating the regiochemical outcome.[2]

-

Direction of Regioselectivity: In reactions involving electrophilic attack on the alkyne, the PMP group directs the attack to the distal carbon, ensuring the resulting positive charge is stabilized at the benzylic position.

This inherent electronic bias makes PMP-substituted enynes highly valuable substrates for predictable and selective C-C and C-heteroatom bond formations.

Part 2: Synthesis of p-Methoxyphenyl Substituted Enynes

A robust and versatile method for the synthesis of PMP-substituted enynes is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[3][4] This reaction efficiently couples a terminal alkyne with a vinyl or aryl halide. For the synthesis of a typical PMP-substituted enyne, this involves coupling p-methoxyphenylacetylene with a suitable vinyl halide.

Data Presentation: Sonogashira Coupling Conditions

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | p-Iodoanisole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | ~90 | [5] |

| 2 | p-Bromoanisole | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (2.5) | Piperidine | DMF | ~85 | [3] |

| 3 | 2-Iodoaniline | p-Methoxyphenylacetylene | Pd-PDMS (cat.) | — | — | — | 90 | [6] |

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-5-phenylpent-1-en-4-yn-3-one

This protocol is adapted from a general procedure for Pd-catalyzed Sonogashira coupling of α,β-unsaturated esters.[5]

-

Vessel Preparation: An oven-dried 30-mL screw-cap vial is equipped with a magnetic stir bar and flushed with an inert atmosphere (Nitrogen or Argon).

-

Reagent Assembly: To the vial, add the α,β-unsaturated triazine ester of p-methoxycinnamic acid (1c, 0.25 mmol, 1.0 equiv.), phenylacetylene (2a, 0.5 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂/CuI system or a specified custom catalyst, 3.0 mol%).

-

Solvent Addition: Add anhydrous, degassed acetonitrile (MeCN, 2.0 mL) via syringe.

-

Reaction Execution: Seal the vial and place it in a pre-heated oil bath at 50 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous ammonium chloride (2 x 5 mL) and brine (1 x 5 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure enynone product.[5]

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected ¹³C NMR signals for the title compound include peaks around δ = 177.8, 162.4, 148.7, and the characteristic alkyne signals around δ = 90.3 and 86.1.[5]

Part 3: Gold-Catalyzed Cycloisomerization Reactions

The cycloisomerization of enynes is a hallmark transformation in modern synthesis, and gold(I) complexes are exceptionally effective catalysts for this purpose.[7][8] The PMP group plays a crucial role in these reactions by stabilizing the key cationic intermediates that drive the cyclization cascade. A common and well-studied pathway is the 5-exo-dig cyclization of 1,6-enynes.

Causality in Mechanism:

-

Activation: The cationic gold(I) catalyst acts as a potent π-acid, coordinating to the alkyne of the PMP-enyne to form intermediate A . This coordination renders the alkyne highly electrophilic.[1]

-

Cyclization: The tethered alkene acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig fashion. This is the key bond-forming step.

-

Intermediate Formation: This attack generates a cyclopropyl gold carbene intermediate (B ). The PMP group is positioned to stabilize the inherent carbocationic character at the adjacent carbon through resonance, lowering the energy of the transition state leading to this intermediate.[9]

-

Rearrangement & Product Formation: The highly reactive gold carbene undergoes further skeletal rearrangement, such as a retro-Buchner reaction or other pathways, to form the final cycloadduct after protodeauration, which regenerates the active Au(I) catalyst.[9]

Data Presentation: Gold-Catalyzed Cyclizations

| Entry | Substrate Type | Catalyst System | Nucleophile/Solvent | Product Type | Yield (%) | Reference |

| 1 | Phenyl-linked 1,6-enyne | (S,S,S,S)-J / AgSbF₆ | MeOH | Alkoxycyclized Tetrahydrofluorene | 90 | [9] |

| 2 | Phenyl-linked 1,6-enyne | (S,S,S,S)-J / AgSbF₆ | H₂O / Acetone | Hydroxycyclized Tetrahydrofluorene | 85 | [9] |

| 3 | Dienone-tethered enyne | P(t-Bu)₂(o-biphenyl)AuCl / AgNTf₂ | H₂O / DCE | Tetrahydrobenzofuran-5-one | 71 | [10] |

Part 4: Other Significant Transformations

A. Ring-Closing Enyne Metathesis (RCEYM)

RCEYM is a powerful reaction for synthesizing cyclic 1,3-dienes, catalyzed by ruthenium alkylidene complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts).[11][12] The reaction proceeds via a metal-carbene intermediate, and its driving force is the formation of a thermodynamically stable conjugated diene system. While the electronic effect of the PMP group is less pronounced here than in polar, cation-driven reactions, it can still influence catalyst initiation and the stability of the final diene product.

Experimental Protocol: General Procedure for RCEYM

-

Setup: In a glovebox, charge a flame-dried Schlenk flask with the PMP-substituted enyne (1.0 equiv.).

-

Solvent: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve the desired concentration (typically 0.01-0.1 M).

-

Catalyst Addition: Add the ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation, 1-5 mol%) to the solution.

-

Reaction: Seal the flask and stir at the desired temperature (room temperature to 40-60 °C). For terminal alkenes, the reaction can be performed under a gentle stream of argon or under vacuum to remove the ethylene byproduct, driving the equilibrium towards the product.[12]

-

Quenching & Purification: After consumption of the starting material (TLC monitoring), quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture and purify by silica gel chromatography.

B. [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[13][14] The PMP-enyne can participate in two ways:

-

As a Dienophile: The alkene or alkyne moiety can act as the 2π component. The electron-donating PMP group makes the enyne an electron-rich dienophile, favoring reactions with electron-poor dienes (an "inverse-electron-demand" scenario is less common but possible).[15]

-

As a Precursor to a Diene: Following a transformation like RCEYM, the resulting PMP-substituted 1,3-diene is electron-rich and will readily react with electron-poor dienophiles (e.g., maleic anhydride, acrylates) in a normal-electron-demand Diels-Alder reaction.[16] The PMP group's electronics will control the regioselectivity of the cycloaddition, typically favoring the "ortho" or "para" adducts due to favorable orbital overlap in the transition state.[17]

Part 5: Applications in Drug Discovery

The cyclic and heterocyclic scaffolds produced from PMP-enyne transformations are of significant interest to medicinal chemists.[18][19] Nitrogen- and oxygen-containing heterocycles are privileged structures in a vast number of FDA-approved drugs.[20] For example, the tetrahydrofluorene core produced via gold-catalyzed cyclization can be a precursor for creating novel analogs of bioactive molecules.[9] The ability to rapidly and selectively construct complex, PMP-substituted frameworks allows for the exploration of new chemical space in the development of therapeutics for oncology, infectious diseases, and cardiovascular conditions.[18]

Conclusion

The p-methoxyphenyl substituent is a powerful control element in enyne chemistry. Its potent electron-donating nature profoundly stabilizes cationic intermediates, thereby accelerating reaction rates and governing the regio- and stereoselectivity of numerous transformations, most notably gold-catalyzed cycloisomerizations. By understanding and leveraging the electronic profile of PMP-substituted enynes, researchers can design and execute highly efficient and predictable synthetic routes to complex molecular architectures relevant to materials science and drug discovery. The protocols and mechanistic insights provided herein serve as a robust foundation for the practical application of these versatile synthetic building blocks.

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. (2002). [Link]

-

Jagtap, K., Zinjurate, K., Ligade, R., & Bhondwe, R. Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. International Journal of Research and Analytical Reviews, 10(1), 586-595. (2023). [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chen, Y., et al. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4364. (2023). [Link]

-

Organic Chemistry Portal. Enyne Metathesis. [Link]

-

Pallarès, M., et al. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. (2022). [Link]

-

Castedo, L., et al. Enyne metathesis reactions in the synthesis of small ring heterocycles. Current Organic Chemistry, 11(3), 221-243. (2007). [Link]

-

Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

-

Bruneau, C. Electrophilic activation and cycloisomerization of enynes: a new route to functional cyclopropanes. Angewandte Chemie International Edition, 44(16), 2328-2334. (2005). [Link]

-

Organic Chemistry Portal. Diels-Alder Reaction. [Link]

-

Escofet, I., et al. Enantioselective Alkoxycyclization of 1,6-Enynes with Gold(I)-Cavitands: Total Synthesis of Mafaicheenamine C. Angewandte Chemie International Edition, 60(17), 9339-9345. (2021). [Link]

-

Kwan, E. E., et al. Diels-Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. Journal of the American Chemical Society, 134(16), 7074-7086. (2012). [Link]

-

Powers, D. C., & Sigman, M. S. Methoxycyclization of 1,5-Enynes by Coinage Metal Catalysts: Is Gold Always Superior?. Chemistry-A European Journal, 24(51), 13429-13435. (2018). [Link]

-

Wikipedia. Diels-Alder reaction. [Link]

- Ge, F. M., et al. Substituted heterocyclic compounds and uses thereof.

-

Li, Y., et al. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(24), 8945. (2022). [Link]

-

Shi, M., et al. Recent Progress in N-Heterocyclic Carbene Gold-Catalyzed Reactions of Alkynes Involving Oxidation/Amination/Cycloaddition. Catalysts, 10(3), 350. (2020). [Link]

-

Ermanis, K., & Clarke, P. A. DFT data for "Enantioselective “clip-cycle” synthesis of di-, tri- and spiro- substituted tetrahydropyrans". University of Nottingham Research Data Management Repository. (2021). [Link]

-

de la Torre, D., et al. Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. In Multicomponent Reactions towards Heterocycles (pp. 359-409). Wiley. (2021). [Link]

-

Lee, C.-L., et al. Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules, 30(7), 1234. (2025). [Link]

-

Liao, H.-Y., et al. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters, 18(1), 177-181. (2016). [Link]

-

Taylor & Francis. Diels-Alder reaction – Knowledge and References. [Link]

-

Zhang, X., et al. DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity. Organic Chemistry Frontiers, 10(16), 4022-4031. (2023). [Link]

-

Al-Shargabee, M., et al. Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 15(1), 10887. (2025). [Link]

-

Bietti, M., et al. 2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity. The Journal of Organic Chemistry, 73(4), 1307-1316. (2008). [Link]

-

Al-Ostoot, F. H., et al. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 6(2), 1-10. (2025). [Link]

-

Biggs, D. N., & Tipping, A. E. The electronic effect of the phenylazoxy group. Journal of the Chemical Society, Perkin Transactions 2, (11), 1282-1285. (1973). [Link]

-

Wengang, X., & Yoshikai, N. Mechanistic experiments (PMP = p-methoxyphenyl). The yields in Scheme 4b–d were determined by GC using n-tridecane as an internal standard. ResearchGate. (2017). [Link]

-

Chen, Y., et al. Mechanistic study. Cy=cyclohexyl, PMP=p-methoxyphenyl. ResearchGate. (2021). [Link]

-

Yang, J., et al. DFT Results. The computed free energy profiles for the most possible pathway (i-Ph) of the Rh(I). ResearchGate. (2025). [Link]

Sources

- 1. Electrophilic activation and cycloisomerization of enynes: a new route to functional cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enantioselective Alkoxycyclization of 1,6‐Enynes with Gold(I)‐Cavitands: Total Synthesis of Mafaicheenamine C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enyne Metathesis [organic-chemistry.org]

- 12. Ring Closing Metathesis [organic-chemistry.org]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Diels-Alder Reaction [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 19. ijsrtjournal.com [ijsrtjournal.com]

- 20. experts.arizona.edu [experts.arizona.edu]

The Chemical Architecture of Methoxybutenyne: IUPAC Nomenclature, Physicochemical Profiling, and Synthetic Applications

Executive Summary

As a Senior Application Scientist, I approach molecular building blocks not merely as static structures, but as dynamic tools capable of unlocking complex synthetic pathways. 1-Methoxy-1-buten-3-yne (commonly referred to as methoxybutenyne or methoxyvinylacetylene) is a premier C4 synthon that bridges the gap between fundamental organic synthesis and advanced materials development. Its unique bifunctional nature—combining an electron-rich enol ether with a reactive terminal alkyne—makes it an indispensable nucleophilic equivalent in the pharmaceutical and materials science sectors. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, and field-proven synthetic methodologies.

Structural Identity and IUPAC Nomenclature

The structural complexity of methoxybutenyne requires a rigorous application of IUPAC nomenclature rules to avoid ambiguity in patent filings and drug development documentation 1.

Nomenclature Logic

-

Parent Chain Identification: The longest carbon chain containing both the double and triple bonds consists of four carbon atoms, establishing the root name "butane" .

-

Unsaturation Prioritization: According to IUPAC rules, the parent chain is numbered to give the lowest possible locants to the multiple bonds. The double bond takes priority for the lower number over the triple bond when there is a choice. Thus, the double bond is at C1 and the triple bond is at C3, modifying the root to "but-1-en-3-yne" .

-

Substituent Placement: A methoxy group (-OCH₃) is attached to the first carbon, resulting in the prefix "1-methoxy" .

-

Stereochemistry: The presence of the double bond at C1 introduces geometric isomerism. Depending on the spatial arrangement of the highest priority groups across the double bond, the molecule is designated as either the (E) or (Z) isomer.

The definitive IUPAC name is therefore (E)-1-methoxybut-1-en-3-yne or (Z)-1-methoxybut-1-en-3-yne . Common industry synonyms include 1-buten-3-ynyl methyl ether and methoxyvinylacetylene.

Logical decision tree for the IUPAC nomenclature of methoxy-substituted butenynes.

Physicochemical Profiling

Understanding the physical parameters of 1-methoxy-1-buten-3-yne is critical for handling, storage, and reaction optimization. The compound is highly reactive and prone to exothermic decomposition or polymerization if not stored correctly (typically stabilized and kept refrigerated).

| Property | Value |

| IUPAC Name | (E)/(Z)-1-methoxybut-1-en-3-yne |

| CAS Registry Number | 2798-73-4 |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| Exact Mass | 82.04186 Da |

| Boiling Point | 123.5 °C at 760 mmHg |

| Density | 0.865 g/cm³ |

| Topological Polar Surface Area | 9.2 Ų |

| SMILES | COC=CC#C |

Data aggregated from PubChem and BOC Sciences chemical databases 1, .

Mechanistic Role as a Versatile Synthon

In synthetic chemistry, 1-methoxy-1-buten-3-yne serves as a highly efficient "masked" equivalent for nucleophilic aldehydes and butadiynes 3. The causality behind its utility lies in its orthogonal reactivity:

-

The Terminal Alkyne: The slightly acidic proton at C4 can be easily deprotonated by strong bases (e.g., Grignard reagents or organolithiums) to form a nucleophilic acetylide anion. This anion readily attacks electrophiles such as carbonyls or alkyl halides.

-

The Enol Ether: The methoxy group at C1 acts as a strong electron donor, stabilizing the conjugated system. More importantly, post-coupling, the enol ether is stable under basic conditions but undergoes rapid hydrolysis under mild acidic conditions to reveal an α,β-unsaturated aldehyde.

This dual-nature allows chemists to build complex carbon frameworks before "unmasking" the reactive aldehyde for further functionalization.

Mechanistic pathway of 1-methoxy-1-buten-3-yne acting as a nucleophilic aldehyde equivalent.

Experimental Protocols and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic rationale and validation checkpoints to guarantee reproducibility.

Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling for Ru(II) DSSC Ligands

This protocol details the incorporation of methoxybutenyne into phenanthroline ligands for Dye-Sensitized Solar Cells (DSSCs), extending the π-conjugation to enhance metal-to-ligand charge transfer (MLCT) 4.

-

Reagent Preparation: In an argon-filled standard Schlenk tube, combine Pd/C (0.8 mol%), copper(I) chloride (2.0 mol%), and triphenylphosphine (10.0 mol%) in 50 mL of anhydrous Tetrahydrofuran (THF).

-

Causality: CuCl acts as a co-catalyst to form the copper acetylide intermediate, which then transmetalates with the Pd(0) species stabilized by the triphenylphosphine ligand.

-

-

Catalyst Activation: Stir the mixture vigorously at room temperature for 10 minutes.

-

Validation Check: The successful formation of the active catalytic complex is visually confirmed by the transition of the mixture to a distinct green solution. Failure to observe this indicates oxygen contamination or inactive catalyst.

-

-

Reactant Addition: Sequentially add triethylamine (7.50 mL), 4,7-dibromo-1,10-phenanthroline (3.5 mmol), and 1-methoxy-1-buten-3-yne (7.0 mmol).

-

Causality: Triethylamine serves a dual purpose: it neutralizes the HBr byproduct and facilitates the initial deprotonation of the terminal alkyne.

-

-

Reflux: Heat the mixture under argon at 100–110 °C for 24 hours.

-

Workup & Purification: Filter the crude product twice to remove the Pd/C catalyst. Concentrate the red filtrate in vacuo. Redissolve the resulting solid in dichloromethane and purify via silica gel column chromatography using an n-hexane/dichloromethane (1:1, v/v) eluent.

-

Validation Check: The final product (4,7-bis(1-methoxy-1-buten-3-yne)-1,10-phenanthroline) must be confirmed by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in FT-IR and the presence of the methoxy protons (~3.80 ppm) in ¹H NMR.

-

Step-by-step synthetic workflow for Pd-catalyzed cross-coupling using methoxybutenyne.

Protocol B: Grignard Addition for the Synthesis of Deuterated Lipid Standards

Methoxybutenyne is utilized to synthesize deuterated volatile lipid degradation products used as internal standards in isotope dilution assays 5.

-

Grignard Formation: React ethylmagnesium bromide (BrMgC₂H₅) with (Z)-1-methoxy-1-buten-3-yne to form the nucleophilic alkynylmagnesium intermediate.

-

Electrophilic Quench: Introduce the deuterated electrophile to the reaction vessel at -78 °C, allowing it to slowly warm to room temperature.

-

Aqueous Workup: Quench the reaction with saturated NH₄Cl. Extract the organic layer, wash with 1 M NaHCO₃ (2 × 10 mL), and dry over anhydrous Na₂SO₄.

-

Distillation: Remove the solvent under reduced pressure and distill the residue under vacuum to yield the intermediate yellow oil.

-

Validation Check: The intermediate is highly prone to polymerization at room temperature. Successful isolation is validated by MS-EI showing a molecular ion peak at m/z 82 and a base peak at m/z 39, confirming the structural integrity of the enyne framework prior to acidic hydrolysis.

-

References

- National Institutes of Health (NIH) / PubChem. "1-Methoxy-1-buten-3-yne | C5H6O | CID 643188".

- Adeloye, A. O., & Ajibade, P. A. (2010). "Synthesis and characterization of a Ru(II) complex with functionalized phenanthroline ligands having single-double linked anthracenyl and 1-methoxy-1-buten-3-yne moieties". Molecules, 15(11), 7570-7581.

- Zweifel, G., & Rajagopalan, S. "(Z)-1-Methoxybut-1-en-3-yne. A versatile synthon for 1,4-bis(trimethylsilyl)-1,3-butadiyne as well as for nucleophilic aldehyde and butadiyne equivalents". Journal of the American Chemical Society / ACS Legacy Archive.

- Blank, I., et al. "Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays". Imreblank.ch / J. Agric. Food Chem.

- BOC Sciences. "CAS 2798-73-4 (1-Methoxy-1-buten-3-yne)

Sources

- 1. 1-Methoxy-1-buten-3-yne | C5H6O | CID 643188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of a Ru(II) complex with functionalized phenanthroline ligands having single-double linked anthracenyl and 1-methoxy-1-buten-3-yne moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imreblank.ch [imreblank.ch]

The Methoxy-Enyne Motif: A Tunable Platform for Optoelectronics and Bio-Imaging

Topic: Photophysical Characteristics of Methoxy-Terminated Conjugated Enynes Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Professionals

Executive Summary

Conjugated enynes—molecular scaffolds featuring alternating double (

The methoxy group acts as a strong

Molecular Architecture & Electronic Theory

The "Push-Pull" vs. Symmetric Donor Logic

The photophysics of methoxy-enynes is dictated by the symmetry of the substitution:

-

Symmetric (

): Methoxy groups at both termini of the enyne bridge create a quadrupolar system. These molecules typically exhibit high fluorescence quantum yields ( -

Asymmetric (

): A single methoxy terminus paired with an electron-withdrawing group (e.g., nitro, cyano, or pyridine) creates a "push-pull" system. This architecture facilitates Intramolecular Charge Transfer (ICT), leading to significant solvatochromism—a critical feature for polarity-sensitive biological probes [1].

Orbital Engineering

The enyne linker (

Photophysical Characterization

Solvatochromism and ICT

In asymmetric methoxy-enynes, the excited state is often more polar than the ground state. In polar solvents (e.g., DMSO, Methanol), the solvent dipoles reorient to stabilize this charge-separated species (ICT state), lowering its energy.

-

Observation: A bathochromic (red) shift in emission as solvent polarity increases.

-

Lippert-Mataga Correlation: The Stokes shift (

) correlates linearly with the orientation polarizability (

Quantum Yield ( ) Dynamics

The methoxy group's influence on

-

Enhancement: By increasing the oscillator strength of the

transition. -

Quenching: In highly polar solvents, the stabilized ICT state may undergo non-radiative decay or twist into a "Twisted Intramolecular Charge Transfer" (TICT) state, which is often dark (non-emissive) [3].

Table 1: Comparative Photophysical Data (Representative Trends)

Data synthesized from trends in donor-acceptor enyne literature [4, 5].

| Solvent | Polarity Index ( | Stokes Shift ( | |||

| Hexane | 0.009 | 365 | 410 | ~3,000 | 0.85 |

| Toluene | 0.099 | 370 | 425 | ~3,500 | 0.78 |

| THF | 0.207 | 375 | 450 | ~4,400 | 0.65 |

| DMSO | 0.444 | 382 | 495 | ~6,000 | 0.40 |

Synthesis & Structural Validation

The most robust method for constructing methoxy-terminated enynes is the Sonogashira Cross-Coupling . This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

Synthetic Workflow

To ensure high purity (critical for photophysics), the reaction must be performed under strict anaerobic conditions to prevent homocoupling (Glaser coupling) of the alkyne.

Structural Validation Checklist

-

H-NMR: Look for the methoxy singlet (

-

HRMS: Confirm molecular ion

. -

HPLC: Purity must be

for accurate quantum yield measurements.

Experimental Protocols

Protocol A: Relative Fluorescence Quantum Yield Measurement

Objective: Determine the efficiency of photon emission relative to a known standard.

Reagents:

-

Standard: Quinine Sulfate in 0.1 M

( -

Solvent: Spectroscopic grade (degassed).

Procedure:

-

Absorbance Tuning: Prepare solutions of the Sample and Standard such that the absorbance at the excitation wavelength (

) is below 0.1 OD (ideally 0.05). Why: To avoid inner-filter effects (re-absorption). -

Excitation: Exciting both solutions at the exact same wavelength (e.g., absorption maximum of the sample).

-

Integration: Record the fluorescence emission spectra and integrate the area under the curve (

). -

Calculation: Use the following equation:

Where

Protocol B: Solvatochromic Shift Analysis

Objective: Quantify the change in dipole moment upon excitation (

Procedure:

-

Prepare

M solutions of the enyne in 5 solvents of varying polarity (e.g., Hexane, Toluene, Chloroform, Acetonitrile, DMSO). -

Record absorption (

) and emission ( -

Calculate Stokes Shift:

. -

Lippert-Mataga Plot: Plot

(y-axis) vs. Orientation Polarizability

Applications in Drug Development & Bio-Imaging

Cellular Probes

Methoxy-terminated enynes are lipophilic. They readily cross cell membranes and accumulate in lipid droplets or hydrophobic pockets of proteins (e.g., Human Serum Albumin).

-

Mechanism: In the aqueous cytosol (polar), fluorescence is quenched (low

). In hydrophobic lipid bilayers, ICT is destabilized, suppressing non-radiative decay, leading to a "light-up" effect [6].

Two-Photon Imaging

Symmetric methoxy-enynes (Methoxy-Enyne-Methoxy) exhibit large two-photon absorption cross-sections. This allows for excitation using NIR lasers (~800 nm), enabling deep-tissue imaging with minimal auto-fluorescence background.

References

-

Synthesis, Photophysical and Electronic Properties of New Red‐to‐NIR Emitting Donor–Acceptor Pyrene Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

-

Excited state and fluorescence probe properties of donor-acceptor substituted ethenes. Source: ResearchGate URL:[1][Link]

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and optical investigations of low molecular weight alkoxy-substituted poly(-phenylenevinylene)s. Source: Royal Society of Chemistry (J. Mater.[2] Chem.) URL:[Link]

-

Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials. Source: MDPI (Molecules) URL:[Link]

-

Simultaneously boosting the conjugation, brightness and solubility of organic fluorophores by using AIEgens. Source: Royal Society of Chemistry (Chemical Science) URL:[3][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and optical investigations of low molecular weight alkoxy-substituted poly(-phenylenevinylene)s - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Simultaneously boosting the conjugation, brightness and solubility of organic fluorophores by using AIEgens - Chemical Science (RSC Publishing) [pubs.rsc.org]

Stability of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene in ambient conditions

Title: Stability Dynamics and Handling Protocols for 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene

Executive Summary

1-(But-3-en-1-yn-1-yl)-4-methoxybenzene (commonly known as p-methoxyphenylvinylacetylene) is a highly versatile building block utilized in cross-coupling chemistry, natural product synthesis, and materials science. However, its stability in ambient environments is notoriously poor. This technical guide details the mechanistic vulnerabilities of this electron-rich aryl enyne and provides a self-validating, step-by-step protocol to prevent spontaneous degradation during isolation and storage.

Mechanistic Vulnerabilities in Ambient Conditions

The structural combination of an electron-donating p-methoxy group conjugated through an alkyne to a terminal alkene creates a molecule with a highly elevated Highest Occupied Molecular Orbital (HOMO). While conjugated dienes and enynes generally benefit from resonance stabilization and exhibit lower heats of hydrogenation compared to non-conjugated systems [1][1], this extended, electron-rich conjugation paradoxically lowers the activation energy for radical-mediated degradation pathways.

Under ambient conditions (20–25°C, atmospheric oxygen, and ambient light), the terminal vinyl group is highly susceptible to chain-growth polymerization and autoxidation[2][2]. The p-methoxy group exacerbates this instability by stabilizing propagating radical or cationic intermediates via strong mesomeric (+M) effects. Furthermore, the thermodynamic driving force of acetylene derivatives to undergo exothermic addition reactions makes them highly reactive feedstocks that readily decompose or polymerize if not rigorously inhibited [4][3].

Principal Degradation Pathways

-

Autoxidation: Triplet oxygen (

) interacts with the electron-rich enyne system under ambient light (which acts as a photosensitizer), forming hydroperoxides. These peroxides readily cleave, leading to complex mixtures of aldehydes, ketones, and secondary radical initiators. -

Spontaneous Polymerization: Terminal enynes undergo facile cross-linking. As the concentration of the monomer increases (e.g., during solvent removal), the spatial proximity of terminal alkenes facilitates spontaneous radical polymerization, often yielding intractable, insoluble dark resins [3][4].

Fig 1. Radical-mediated degradation pathways of the aryl enyne under ambient conditions.

Quantitative Stability Profiling

To establish a rigorous baseline for handling, the degradation of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene was profiled over a 7-day period. The quantitative data below illustrates the absolute necessity of an inert atmosphere, sub-ambient temperatures, and radical scavengers.

| Storage Conditions (Temp, Light, Atmosphere) | Additive | % Recovery (7 Days)* | Primary Degradant Observed |

| 25°C, Ambient Light, Air | None | < 20% | Insoluble Polymers / Peroxides |

| 25°C, Dark, Air | None | 45% | Peroxides / Oligomers |

| 25°C, Dark, Argon | None | 85% | Soluble Oligomers |

| 4°C, Dark, Argon | None | 98% | Trace Oligomers |

| -20°C, Dark, Argon | 50 ppm BHT | > 99.5% | None (Stable) |

*Recovery quantified via Reverse-Phase HPLC (C18 column, UV-DAD at 285 nm).

Self-Validating Protocol for Isolation and Stabilization

Standard silica gel chromatography often induces degradation due to the slightly acidic nature of silanol groups, which can catalyze the hydration of the alkyne or initiate cationic polymerization. The following protocol is designed as a self-validating system: each step contains built-in causality and analytical checkpoints to prevent irreversible material loss.

Step-by-Step Methodology:

-

Stationary Phase Selection: Replace standard silica gel with deactivated neutral alumina (Brockmann Grade III) for filtration or chromatography.

-

Causality: Neutral alumina prevents acid-catalyzed degradation pathways while effectively removing polar impurities.

-

Validation Check 1: Perform TLC on neutral alumina plates. Complete elution without baseline streaking confirms the absence of on-column degradation.

-

-

Radical Quenching (Pre-Concentration): Prior to solvent evaporation, add 10–50 ppm of Butylated hydroxytoluene (BHT) directly to the collected eluent.

-

Causality: BHT acts as a sacrificial radical scavenger. Adding it before concentration is critical, as the rate of spontaneous polymerization scales non-linearly with monomer concentration.

-

-

Low-Thermal Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set strictly to

. Shield the receiving and evaporation flasks from ambient light using aluminum foil.-

Causality: Thermal and photolytic energy are the primary initiators for terminal vinyl radical formation.

-

-

Inerting and Storage: Once concentrated to a neat oil, immediately break the vacuum with Argon. Seal the vial with a PTFE-lined cap, wrap in Parafilm, and store at

.-

Causality: Argon is denser than Nitrogen, forming a superior, heavier protective blanket against atmospheric

.

-

-

Final Validation Check: Dissolve a 1 mg aliquot in

and acquire a-

Self-Validation: The baseline between 1.0–3.0 ppm must be completely flat. The appearance of broad, unresolved signals in this aliphatic region is the definitive indicator that oligomerization occurred during concentration.

-

Fig 2. Optimized self-validating workflow for the isolation and stabilization of aryl enynes.

Conclusion

The handling of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene requires strict adherence to radical-free, acid-free, and oxygen-free conditions. By understanding the causality behind its instability—driven by the highly conjugated, electron-rich terminal enyne system—researchers can implement the self-validating workflows described herein to ensure absolute structural integrity during drug development and advanced materials synthesis campaigns.

References

-

Title: 16.1: Stability of Conjugated Dienes - Molecular Orbital Theory Source: Chemistry LibreTexts URL: [Link]

-

Title: Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Acetylene and Its Derivatives in Reactions with Nucleophiles: Recent Advances and Current Trends Source: ResearchGate URL: [Link]

-

Title: Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Architecting Conjugated Enynes: Advanced Synthesis Pathways and Mechanistic Workflows

Executive Summary Conjugated enynes (1,3-enynes) are highly versatile structural motifs characterized by adjacent double and triple carbon-carbon bonds. They are fundamental building blocks in organic synthesis and are ubiquitous in biologically active natural products, pharmaceuticals (e.g., the antipsoriatic agent tazarotene and the antifungal terbinafine), and advanced organic materials such as molecular wires[1][2]. This whitepaper provides an in-depth mechanistic analysis of established and emerging 1,3-enyne synthesis pathways, detailing the causality behind catalytic choices and providing self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Paradigms in Enyne Construction

1.1 The Sonogashira Cross-Coupling Paradigm

The most widely adopted method for constructing 1,3-enynes is the Sonogashira cross-coupling reaction, which forms a C–C bond between a terminal alkyne and a vinyl halide[1]. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.

Mechanistic Causality: Vinyl iodides are overwhelmingly preferred over bromides or chlorides because the C–I bond has the lowest dissociation energy, making it highly reactive toward the rate-limiting oxidative addition of Pd(0)[1]. This allows the reaction to proceed under mild, often ambient conditions, ensuring strict retention of the alkene's stereoconfiguration (configuration-retention)[1][2].

Caption: Catalytic cycle of the Sonogashira cross-coupling for 1,3-enyne synthesis.

1.2 Transition-Metal-Catalyzed Monocarbonylation of 1,3-Diynes

Traditional cross-coupling requires pre-functionalized vinyl halides. A modern, highly atom-economical alternative is the palladium-catalyzed monocarbonylation of readily available 1,3-diynes[3].

Mechanistic Causality: Achieving high chemoselectivity (mono- vs. di-carbonylation) is notoriously difficult. The breakthrough in this pathway utilizes a "built-in-base" ligand known as Neolephos (2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene). The basic pyridyl groups on the ligand facilitate local proton transfer during the alcoholysis of the acyl-palladium intermediate, accelerating the monocarbonylation step while sterically and electronically suppressing a second carbonylation event, yielding functionalized (E)-1,3-enynes exclusively[3].

1.3 Iron-Catalyzed Propargylic C–H Functionalization

Shifting away from precious metals, recent advances have introduced iron-catalyzed propargylic C–H functionalization as an alkyne analogue to the Eschenmoser methenylation[4].

Mechanistic Causality: This two-step process uses an iron precatalyst ([Fp*(thf)]+BF4–) to functionalize unactivated alkyl alkynes with tetramethylpiperidine-derived homopropargylic amines. Upon N-oxidation, the intermediate undergoes a facile, stereoselective Cope elimination to deliver the conjugated enyne. This avoids the need for preformed organometallic reagents, significantly expanding functional group tolerance[4].

Caption: Strategic decision tree for selecting conjugated enyne synthesis pathways based on precursors.

Quantitative Data: Pathway Comparison

The following table summarizes the quantitative metrics and strategic advantages of the primary enyne synthesis pathways discussed.

| Synthesis Pathway | Catalyst System | Substrate Scope | Typical Yields | Stereoselectivity | Key Advantage |

| Sonogashira Coupling [1][2] | Pd(0) / Cu(I) | Vinyl halides + Terminal alkynes | 70–95% | Complete retention of vinyl halide configuration | Mild conditions; exceptionally broad functional group tolerance. |

| Monocarbonylation [3] | Pd(OAc)2 / Neolephos | 1,3-Diynes + Alcohols + CO | 53–95% | Exclusive (E)-stereoisomer (>99:1) | Precise mono-functionalization; high atom economy from diynes. |

| Propargylic C–H Functionalization [4] | [Fp*(thf)]+BF4– (Fe) | Alkyl alkynes + Amines | 45–80% | High (governed by Cope elimination transition state) | Utilizes unactivated alkyl alkynes; avoids preformed organometallics. |

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic causality directly into the procedural steps.

Protocol A: Stereospecific Synthesis of 1,3-Enynes via Sonogashira Coupling[2]

Objective: Coupling of a terminal alkyne with a vinyl iodide.

-

Preparation & Degassing: Charge an oven-dried Schlenk flask with Pd(PPh3)4 (5 mol%) and CuI (10 mol%). Add anhydrous triethylamine (TEA, 0.2 M relative to substrate). Subject the mixture to three freeze-pump-thaw cycles. Causality: TEA acts as both solvent and base. Degassing is absolutely critical; residual oxygen will oxidize the Cu(I)-acetylide intermediate, triggering the Glaser homocoupling side-reaction (yielding 1,3-diynes instead of the desired enyne)[2].

-

Substrate Addition: Under a positive pressure of argon, add the vinyl iodide (1.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise. Causality: Adding the alkyne last ensures that the Pd(0) species undergoes oxidative addition with the vinyl iodide before a high concentration of alkyne can coordinate and potentially poison the catalyst.

-

Reaction Execution: Stir the reaction mixture at room temperature (20–25 °C) for 12 hours. Causality: The high reactivity of the C–I bond allows for ambient temperature conditions, which prevents the thermal isomerization of the vinyl group, ensuring 100% retention of stereochemistry[1].

-

Quench & Purification: Dilute with diethyl ether, wash with saturated aqueous NH4Cl to remove copper salts, dry over MgSO4, and purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed Monocarbonylation of 1,3-Diynes[3]

Objective: Synthesis of functionalized (E)-1,3-enynes from symmetric or asymmetric 1,3-diynes.

-

Catalyst Assembly: In an argon-filled glovebox, combine Pd(OAc)2 (1.0 mol%), Neolephos ligand (4.0 mol%), and (+)-CSA (camphorsulfonic acid, 8.0 mol%) in anhydrous toluene. Causality: The (+)-CSA acts as a proton source to generate the active Pd-hydride species required to initiate the catalytic cycle. The 1:4 Pd-to-ligand ratio ensures complete coordination of the sterically demanding Neolephos ligand[3].

-

Substrate Loading: Add the 1,3-diyne (1.0 equiv) and the target alcohol (1.0 equiv). Causality: Strictly limiting the alcohol to 1.0 equivalent prevents over-reaction and maintains the high chemoselectivity (mono/di = 99/1) of the carbonylation.

-

Pressurization & Heating: Transfer the mixture to a high-pressure autoclave, purge with CO gas three times, and pressurize to 40 bar CO. Stir at room temperature for 16 hours. Causality: The high CO pressure drives the insertion step, while the "built-in-base" of the Neolephos ligand facilitates the selective alcoholysis at room temperature, exclusively yielding the (E)-stereoisomer[3].

Conclusion

The synthesis of conjugated enynes has evolved from traditional cross-coupling methodologies reliant on pre-functionalized halides to highly sophisticated, atom-economical C–H functionalization and carbonylation strategies. Furthermore, the ability to synthesize these motifs efficiently is crucial for mapping biosynthetic pathways of alkyne-containing natural products[5]. By understanding the mechanistic causality behind catalyst selection, ligand design, and reaction conditions, researchers can predictably architect complex 1,3-enyne scaffolds for advanced pharmaceutical and materials science applications.

References[1] Title: Sonogashira coupling. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling[3] Title: Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3-Diynes. Source: National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318001/[2] Title: Application Notes and Protocols for Sonogashira Coupling with (Z)-3-Penten-1-yne. Source: Benchchem. URL: https://www.benchchem.com/[4] Title: Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Source: Organic Letters (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c00868[5] Title: Biosynthesis of alkyne-containing natural products. Source: RSC Chemical Biology. URL: https://pubs.rsc.org/en/content/articlelanding/2021/CB/D0CB00190B

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3‐Diynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

Application Note: Sonogashira Coupling Protocol for 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and safety-compliant protocol for the synthesis of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene (also known as p-methoxyphenylvinylacetylene).

Executive Summary

The target compound, 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene , is a conjugated enyne frequently utilized as a "molecular wire" intermediate in optoelectronics and a precursor for benzofuran derivatives via cyclization. This protocol details the Sonogashira cross-coupling of 4-iodoanisole with vinylacetylene.

Unlike standard terminal alkynes, vinylacetylene presents unique challenges: it is a gas at room temperature (bp ~5 °C) and thermodynamically unstable. This guide prioritizes a solution-phase protocol using commercially available vinylacetylene (50 wt. % in toluene/xylene) to mitigate explosion risks while ensuring high chemoselectivity against homocoupling (Glaser) side reactions.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the enyne scaffold.

Critical Safety Protocol: Handling Enynes

WARNING: HIGH HAZARD OPERATION Vinylacetylene is an unstable, flammable gas that can decompose explosively.

-

Formulation: NEVER condense neat vinylacetylene gas. Use 50 wt. % solution in toluene or xylene .

-

Oxygen Exclusion: Strictly anaerobic conditions are required not just for catalysis, but to prevent the formation of explosive polymeric peroxides.

-

Pressure: Conduct the reaction in a rated pressure tube or autoclave if operating above 25 °C. For this protocol, we operate at ambient temperature to minimize pressure buildup.

-

Quenching: Residual vinylacetylene in the waste stream must be diluted immediately.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 4-Iodoanisole | 234.03 | 1.0 | 1.17 g (5.0 mmol) | Electrophile |

| Vinylacetylene (50% in Toluene) | 52.08 | 1.5 | ~780 mg (solution) | Nucleophile |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 (2 mol%) | 70 mg | Pre-catalyst |

| CuI (Copper(I) Iodide) | 190.45 | 0.04 (4 mol%) | 38 mg | Co-catalyst |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 2.1 mL | Base/Solvent |

| THF (Anhydrous) | 72.11 | - | 10 mL | Co-Solvent |

Step-by-Step Methodology

Step 1: Catalyst Pre-activation & Degassing

-

Oven-dry a 50 mL Schlenk tube (or heavy-walled pressure vial) and cool under a stream of Argon.

-

Charge the tube with 4-Iodoanisole (1.17 g), PdCl₂(PPh₃)₂ (70 mg), and CuI (38 mg).

-

Cap the tube and cycle vacuum/Argon three times to remove O₂. Note: O₂ presence causes rapid Glaser homocoupling of the vinylacetylene.

Step 2: Solvent & Base Addition [3]

-

Under positive Argon flow, inject anhydrous THF (10 mL) and Triethylamine (2.1 mL).

-

Stir gently at Room Temperature (RT) until the aryl halide dissolves. The solution typically turns yellow/orange.

Step 3: Vinylacetylene Addition

-

Cool the reaction vessel to 0 °C (ice bath) to minimize vaporization of the vinylacetylene.

-

Slowly inject the Vinylacetylene solution (1.5 equiv) via syringe through the septum.

-

Seal the vessel tightly (Teflon screw cap recommended).

Step 4: Reaction

-

Allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 4–6 hours .

-

Monitoring: Check TLC (Hexane/EtOAc 95:5). The starting iodide (

) should disappear, and a fluorescent blue/purple spot (the product) will appear (-

Observation: The mixture will darken to deep brown/black due to precipitation of ammonium salts (

).

-

Step 5: Workup

-

Dilute the reaction mixture with Diethyl Ether (Et₂O) (30 mL).

-

Filter through a short pad of Celite to remove Pd/Cu residues and ammonium salts. Rinse the pad with Et₂O.

-

Wash the filtrate with Sat. NH₄Cl (2 x 20 mL) to sequester copper species (aqueous layer turns blue).

-

Wash with Brine (20 mL), dry over anhydrous MgSO₄ , and concentrate under reduced pressure at < 30 °C .

-

Caution: Do not overheat; the product is prone to polymerization.

-

Step 6: Purification

-

Purify via Flash Column Chromatography on Silica Gel.[1]

-

Eluent: 100% Hexane

98:2 Hexane/EtOAc. -

Isolate the product as a pale yellow oil or low-melting solid.

Mechanistic Insight (The Catalytic Cycle)

Understanding the dual catalytic cycle is vital for troubleshooting. The Copper cycle activates the alkyne, while the Palladium cycle couples it.[4]

Figure 2: The synergistic Pd/Cu catalytic cycle. Note that the transmetallation step is often the bottleneck if the copper acetylide is not formed efficiently (hence the need for amine base).

Characterization & Data Validation

Compound: 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene Formula: C₁₁H₁₀O

| Technique | Expected Signal / Result | Interpretation |

| TLC | Distinct from starting iodide ( | |

| ¹H NMR (CDCl₃) | Methoxy group (-OCH₃). | |

| Para-substituted aromatic system. | ||

| Vinyl group pattern. Look for the terminal alkene protons (dd) and the internal vinyl proton (ddt). | ||

| ¹³C NMR | ~88.0, 90.1 ppm | Acetylenic carbons ( |

| ~117.0, 128.0 ppm | Vinylic carbons ( | |

| MS (EI/ESI) | m/z = 158.07 | Parent ion peak. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by O₂. | Degas solvents more rigorously (freeze-pump-thaw). Increase catalyst loading to 5 mol%. |

| Homocoupling | "Glaser" coupling of alkyne. | Strictly exclude O₂.[5] Add the alkyne slowly to the mixture. |

| Black Precipitate | Pd black formation (catalyst death). | Add excess ligand (PPh₃) to stabilize Pd species. Ensure temperature is not too high (>60°C). |

| Polymerization | Product instability.[6] | Keep reaction temperature < 40 °C. Add BHT (stabilizer) during workup if storing. |

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922.

-

Negishi, E. I., & Anastasia, L. (2003). Palladium-catalyzed alkynylation.[1][7][4][8][9][3][10] Chemical Reviews, 103(5), 1979-2018.

-

Safety Data Sheet (SDS): Vinylacetylene (50% in Toluene). Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cetjournal.it [cetjournal.it]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Catalytic Hydration of Methoxy-Substituted Enynes

Introduction: The Strategic Value of Methoxy-Substituted Enynes

In the landscape of modern synthetic chemistry and drug development, enynes (molecules containing both an alkene and an alkyne) are powerful building blocks. Their controlled functionalization allows for the rapid construction of complex molecular architectures. The catalytic hydration of the alkyne moiety within an enyne is a particularly atom-economical method to introduce a carbonyl group, a cornerstone of many biologically active molecules.[1] This guide focuses on a specific, yet highly valuable, subclass: methoxy-substituted enynes. The presence of the methoxy group (–OCH₃) introduces a significant electronic bias, offering a handle to control the regioselectivity of the hydration reaction. Furthermore, the resulting β-methoxy ketones are versatile intermediates, poised for further elaboration in the synthesis of complex targets.

This document provides a comprehensive overview of the primary catalytic methods for this transformation, focusing on gold(I) and platinum(II) systems. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Theoretical Framework and Mechanistic Insights

The hydration of an alkyne is fundamentally the addition of water across the triple bond to initially form an enol, which rapidly tautomerizes to the more stable ketone.[2] For this process to occur under practical conditions, a catalyst is required to activate the alkyne toward nucleophilic attack by water.[1] Late transition metals, particularly gold and platinum, are exceptionally effective due to their high affinity for alkynes (alkynophilicity).

The core mechanistic steps, common to both gold and platinum catalysts, are:

-

π-Activation: The cationic metal center coordinates to the alkyne, withdrawing electron density and making it highly electrophilic.

-

Nucleophilic Attack: A water molecule attacks one of the alkyne carbons. The regioselectivity of this step is crucial and is determined by electronic and steric factors.

-

Protodemetalation/Tautomerization: The resulting vinyl-metal intermediate undergoes protonolysis to release the enol and regenerate the active catalyst. The enol then isomerizes to the final ketone product.

The Directing Influence of the Methoxy Group

The methoxy group is a moderate electron-donating group through resonance. Its position on the enyne backbone dictates the outcome of the hydration.

-

Methoxy Group on the Alkene: If the methoxy group is part of the alkene (an enol ether), it does not directly influence the electronic properties of the alkyne. Regioselectivity will be governed by other substituents on the alkyne.

-

Methoxy Group Proximal to the Alkyne: When a methoxy group is attached to a carbon near the alkyne, its electron-donating nature polarizes the triple bond. In a gold(I) or platinum(II) catalyzed reaction, the nucleophilic attack by water will preferentially occur at the alkyne carbon that can better stabilize the partial positive charge of the transition state. This typically directs the oxygen atom to the carbon further from the electron-donating group, leading to a specific regioisomer.

The following diagram illustrates the general mechanism for a gold(I)-catalyzed hydration, highlighting the key activation and nucleophilic attack steps.

Figure 2. Workflow for Gold(I)-catalyzed hydrative cyclization.

Step-by-Step Procedure:

-

Catalyst Activation: In an oven-dried round-bottom flask under an inert atmosphere, add (Ph₃P)AuCl (0.02 equiv) and AgOTf (0.02 equiv) to anhydrous DCM. The amount of solvent should be sufficient to make a ~0.1 M solution with respect to the substrate.

-

Causality: The silver salt abstracts the chloride from the gold precursor to generate the highly reactive cationic gold(I) species, [(Ph₃P)Au]⁺. AgCl precipitates as a white solid. The reaction is performed in the dark to prevent photosensitized decomposition of the silver salt.

-

-

Stir the mixture in the dark for 10-15 minutes.

-

Reaction Initiation: To the stirred catalyst solution, add the methoxy-substituted 1,6-enyne (1.0 equiv) followed by deionized water (1.5-2.0 equiv) via syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaCl (brine). Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Characterization: Confirm the structure of the resulting methoxy-substituted cyclohexenone using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: Platinum(II)-Catalyzed Hydrative Cyclization of a 1,6-Enyne